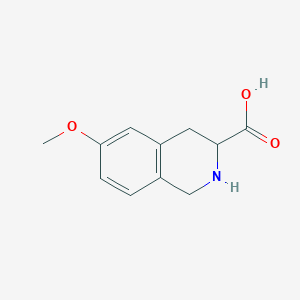

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Descripción

Introduction

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound that belongs to the tetrahydroisoquinoline class of heterocyclic molecules. The compound features a distinctive molecular structure characterized by a partially saturated isoquinoline ring system with specific functional group substitutions that define its chemical identity and reactivity patterns. The molecular formula of this compound is C11H13NO3, with a corresponding molecular weight of 207.23 grams per mole, as documented in chemical databases. The compound is identified by the Chemical Abstracts Service registry number 77140-86-4, which serves as its unique chemical identifier in scientific literature and commercial applications.

The structural architecture of this compound incorporates several key features that contribute to its chemical behavior and classification. The tetrahydroisoquinoline core represents a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring, creating a rigid framework that influences the compound's three-dimensional conformation. The methoxy group positioned at the 6-carbon atom introduces electron-donating properties to the aromatic system, while the carboxylic acid functionality at the 3-position provides acidic characteristics and potential for hydrogen bonding interactions. These structural elements combine to create a molecule with specific physicochemical properties that distinguish it from other members of the isoquinoline family.

The compound exhibits specific physical characteristics that reflect its molecular structure and functional group composition. According to available data, the compound typically appears as a white to yellow solid under standard conditions. The molecular descriptor information includes an International Chemical Identifier InChI code of 1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14), which provides a standardized representation of its atomic connectivity. The compound demonstrates a purity level of approximately 95% in commercial preparations, indicating the feasibility of its synthesis and purification using established chemical methods.

Propiedades

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-9-3-2-7-6-12-10(11(13)14)5-8(7)4-9/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJZBSKINXXMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC(C2)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517710 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77140-86-4 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- 6-Methoxy-L-phenylalanine or its derivatives serve as the primary substrates.

- Formaldehyde or paraformaldehyde acts as the aldehyde component for cyclization.

Cyclization via Pictet-Spengler Reaction

- The phenylalanine derivative reacts with formaldehyde in the presence of a strong acid catalyst.

- Unlike traditional methods using hydrochloric acid, which can generate mutagenic bis(chloromethyl)ether, safer acids such as sulfuric acid or hydrobromic acid are employed to avoid hazardous byproducts.

- The reaction temperature is typically maintained between 50°C and 80°C .

- Reaction times vary from 0.5 to 36 hours , with 3 to 12 hours being common for completion.

Optical Purity and Racemization

- Using L-phenylalanine derivatives, the optical purity of the product can range from 50% to 85% enantiomeric excess (ee) with hydrochloric acid catalysts, but safer acid catalysts improve this.

- The process described in patent literature achieves up to 100% ee when starting from optically pure substrates and using optimized conditions.

Isolation and Purification

- The product is often isolated as a salt (e.g., sulfate or hydrobromide) to enhance stability.

- Purification methods include filtration, extraction, washing, drying, concentration, recrystallization, and chromatography.

Comparative Data Table of Key Reaction Parameters

| Parameter | Traditional Method (HCl Catalyst) | Improved Method (H2SO4 or HBr Catalyst) |

|---|---|---|

| Acid Catalyst | Hydrochloric acid | Sulfuric acid or hydrobromic acid |

| Hazardous Byproducts | Bis(chloromethyl)ether (mutagen) | None detected |

| Reaction Temperature | 50–80°C | 50–80°C |

| Reaction Time | 3–12 hours | 0.5–36 hours |

| Optical Purity (ee) | 50–85% | Up to 100% (with pure starting material) |

| Yield | Moderate to high | High (up to 95%) |

| Product Form | Free base or salt | Typically isolated as salt |

Alternative Synthetic Approaches

Esterification and Cyclization

- Phenylalanine methyl esters can be prepared by reacting phenylalanine with thionyl chloride in methanol.

- The ester is then cyclized with paraformaldehyde in trifluoroacetic acid at room temperature or elevated temperatures (up to 80°C) to form the tetrahydroisoquinoline-3-carboxylic acid methyl ester.

- Subsequent hydrolysis yields the free acid.

Enantioselective Synthesis and Resolution

- Enantioselective methods include lipase-catalyzed dynamic kinetic resolution of racemic esters.

- Chiral resolution techniques or asymmetric cyclization strategies are employed to obtain the (R)- or (S)-enantiomer with high optical purity.

- The final product can be converted to its hydrochloride salt to improve solubility and stability.

Representative Experimental Data from Literature

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives have applications in pharmaceutical development, neuroprotective studies, analytical chemistry, natural product synthesis, and biochemical research . It is important to note that some search results refer to "6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid" or "6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" , which are different compounds with potentially distinct applications.

Pharmaceutical Development

- Tetrahydroisoquinoline-3-carboxylic acid derivatives are used in preparing medicines for treating dopaminergic nerve diseases .

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is explored as a therapeutic agent in treating neurological disorders, offering a unique mechanism of action compared to traditional medications .

- (S)-5-(Benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has potential as an anticancer agent.

Neuroprotective Studies

- Researchers are investigating the ability of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid to protect neuronal cells from damage, which could lead to advancements in treatments for conditions like Alzheimer's and Parkinson's disease .

- Some tetrahydroisoquinolines have been associated with neuroprotective effects, possibly due to their ability to modulate neurotransmitter systems.

Analytical Chemistry

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a standard reference material in various analytical methods, helping to ensure accuracy and reliability in chemical analysis .

Natural Product Synthesis

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is used as a building block in synthesizing other complex organic molecules, facilitating the development of new drugs and materials .

Biochemical Research

- The role of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in modulating neurotransmitter systems is being studied, providing insights into brain function and the development of new psychiatric treatments .

Other potential applications include:

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their function and influencing cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key Observations :

- Methoxy vs. Hydroxy Groups : The 6-methoxy group in the target compound enhances lipophilicity compared to 6-hydroxy derivatives (e.g., 6-hydroxy-THIQ-3-carboxylic acid), which exhibit higher polarity and hydrogen-bonding capacity .

- Dimethoxy Derivatives : Compounds like 6,7-dimethoxy-THIQ derivatives (e.g., 6d) show increased steric bulk and altered electronic profiles, influencing receptor binding in alkaloid synthesis .

- Protective Groups : Boc- or Fmoc-protected analogs (e.g., (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-THIQ-3-carboxylic acid) are used to stabilize reactive sites during peptide synthesis, unlike the unprotected carboxylic acid in the target compound .

Key Insights :

- Enzymatic vs. Chemical Synthesis : The target compound is synthesized via enantioselective enzymatic methods, ensuring high stereochemical purity, whereas dimethoxy analogs (e.g., 6,7-dimethoxy-THIQ) are often prepared via Petasis reactions .

- Therapeutic Targets : While 6-methoxy-THIQ derivatives target neuropathic pain, MDTI and hydroxy analogs are leveraged for antioxidant properties, highlighting substituent-driven divergence in applications .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 6-Methoxy-THIQ-3-carboxylic acid | 209.23 | 0.5 | 2 | 4 |

| 6-Hydroxy-THIQ-3-carboxylic acid | 195.18 | -0.2 | 3 | 4 |

| 6,7-Dimethoxy-THIQ-1-carboxylic acid | 237.25 | 1.2 | 2 | 5 |

| MDTI | 239.26 | -0.8 | 4 | 5 |

Analysis :

- The 6-methoxy group increases LogP by ~0.7 compared to the hydroxy analog, enhancing membrane permeability.

- Dimethoxy derivatives exhibit higher molecular weights and LogP values, favoring blood-brain barrier penetration in CNS-targeting alkaloids .

Actividad Biológica

6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 77140-86-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential applications in treating diseases.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a methoxy group and a carboxylic acid functional group.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Notably, research involving dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) in albino Wistar rats revealed significant findings:

- Dosage and Administration : The compound was administered at doses of 10 and 25 mg/kg for 15 days.

- Mechanism of Action :

- It was found to inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often activated in cancer progression.

- Histopathological examinations indicated protective effects against CRC, with biochemical tests showing reduced levels of inflammatory markers such as IL-6.

- Gene expression analysis confirmed that treatment with the compound downregulated mRNA levels of IL-6, JAK2, and STAT3, suggesting a direct impact on oncogenic signaling pathways .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In studies focused on neurodegenerative diseases such as Alzheimer's:

- Cholinesterase Inhibition : It exhibited moderate inhibition of human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE), which are critical targets in Alzheimer's disease treatment .

- Antioxidant Activity : The compound showed potential antioxidant effects that could mitigate oxidative stress associated with neurodegeneration .

Study Overview

A comprehensive study was conducted to evaluate the biological activity of various tetrahydroisoquinoline derivatives, including this compound. The findings are summarized in the table below:

Q & A

How can researchers optimize the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to improve yield and enantiomeric purity?

Basic Research Question

Methodological Answer:

Synthesis optimization often involves refining reaction conditions and chiral control. For example, esterification of the carboxylic acid derivative can be achieved by refluxing the compound in methanol with acetyl chloride as a catalyst . Key steps include:

- Temperature control (e.g., gentle reflux to avoid racemization).

- Use of chiral auxiliaries or enantioselective catalysts to enhance stereochemical purity.

- Monitoring reaction progress via TLC or HPLC to minimize side products.

Yield improvements may require iterative adjustments to solvent polarity, stoichiometry, and reaction time.

What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxy group positioning) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers, but requires high-quality single crystals. Note that merged data refinements may introduce uncertainties in complex structures .

- UV-VIS and Potentiometry : Used in metal-binding studies to assess ligand coordination behavior .

- Chiral HPLC : Quantifies enantiomeric excess and monitors stereochemical stability during synthesis .

How do researchers evaluate the biological activity of this compound in metal-binding studies?

Advanced Research Question

Methodological Answer:

Metal-binding activity is assessed through thermodynamic and kinetic analyses:

- Potentiometric Titrations : Determine stability constants (logK) for copper or other metal complexes, revealing binding affinity trends .

- Solution Calorimetry : Measures enthalpy changes (ΔH) during complex formation, providing insights into binding energetics .

- Spectrophotometric Titrations (UV-VIS) : Track ligand-to-metal charge transfer bands to identify coordination geometry (e.g., square planar vs. octahedral) .

Controlled pH conditions and inert atmospheres (e.g., N₂) are critical to avoid oxidation artifacts.

What strategies are employed to resolve conformational ambiguities in derivatives of this compound?

Advanced Research Question

Methodological Answer:

Conformational analysis combines experimental and computational methods:

- X-ray Diffraction : Resolves solid-state conformations but may not reflect solution dynamics .

- Molecular Dynamics (MD) Simulations : Predicts dominant solution-phase conformers and assesses steric/electronic constraints.

- NOESY NMR : Identifies through-space proton interactions to map spatial arrangements in solution .

For example, constrained analogs (e.g., 7-hydroxy derivatives) are synthesized to study rigidity-activity relationships .

How can researchers address discrepancies in reported pharmacological data for this compound?

Advanced Research Question

Methodological Answer:

Contradictions often arise from purity issues, assay variability, or divergent experimental conditions. Mitigation strategies include:

- Orthogonal Purity Assessment : Combine HPLC, mass spectrometry, and elemental analysis to verify compound integrity .

- Standardized Assay Protocols : Use validated models (e.g., enzyme inhibition assays under controlled pH and ionic strength).

- Cross-Validation with Structural Analogs : Compare activity trends across derivatives to identify structure-activity relationships (SAR) .

For instance, phosphonic acid analogs of tetrahydroisoquinolines may exhibit altered bioactivity due to enhanced metal chelation .

What synthetic routes enable the introduction of functional groups (e.g., trifluoromethyl) to enhance bioactivity?

Advanced Research Question

Methodological Answer:

Electrophilic or nucleophilic substitution reactions are tailored for regioselectivity:

- Trifluoromethylation : Utilize Cu-mediated coupling or directed ortho-metalation to install -CF₃ groups at the 7-position .

- Methoxy Group Manipulation : Protect/deprotect strategies (e.g., BBr₃ demethylation) allow selective modification of methoxy substituents .

- Phosphonic Acid Derivatives : Kabachnik–Fields reactions introduce α-aminophosphonic acid moieties, altering metal-binding and pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.